molecular formula C12H11FN2O B1308153 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile CAS No. 52200-15-4

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Cat. No.: B1308153
CAS No.: 52200-15-4
M. Wt: 218.23 g/mol
InChI Key: VPGVIOPQYFIUQQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is an organic compound with a complex structure that includes a dimethylamino group, a fluorobenzoyl group, and an acrylonitrile moiety

Scientific Research Applications

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile typically involves the reaction of 4-fluorobenzoyl chloride with dimethylamine followed by the addition of acrylonitrile. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • React 4-fluorobenzoyl chloride with dimethylamine in the presence of a base.
  • Add acrylonitrile to the reaction mixture.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-(dimethylamino)phenyl]-N’-(4-fluorobenzoyl)thiourea
  • N′-(4-Fluorobenzoyl)-3,4,5-trimethoxy-benzohydrazide monohydrate

Comparison: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVIOPQYFIUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397335
Record name 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-15-4
Record name 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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